molecular formula C12H13ClN2O2 B6460424 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine CAS No. 2549017-69-6

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine

Cat. No.: B6460424
CAS No.: 2549017-69-6
M. Wt: 252.69 g/mol
InChI Key: FOJKRAZELBLHPG-UHFFFAOYSA-N
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Description

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chlorine atom at the 5th position of the benzoxazole ring and an oxan-4-yl group attached to the nitrogen atom at the 2nd position.

Properties

IUPAC Name

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c13-8-1-2-11-10(7-8)15-12(17-11)14-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJKRAZELBLHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic or basic conditions.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced by reacting the benzoxazole intermediate with an appropriate oxane derivative, such as oxan-4-yl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Affecting Gene Expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(oxan-4-yl)pyrimidin-2-amine: A similar compound with a pyrimidine ring instead of a benzoxazole ring.

    5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide: Another related compound with a pyridine ring and a carboxamide group.

Uniqueness

5-chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is unique due to its specific structural features, such as the benzoxazole ring and the oxan-4-yl group

Biological Activity

5-Chloro-N-(oxan-4-yl)-1,3-benzoxazol-2-amine is an organic compound belonging to the benzoxazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring fused to an oxazole ring with a chlorine atom at the 5th position. The oxan-4-yl group is attached to the nitrogen atom at the 2nd position. This structural configuration contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways, potentially influencing metabolic processes.
  • Receptor Modulation : It can interact with cellular receptors, altering their activity and affecting downstream signaling pathways.
  • Gene Expression : The compound may modulate the expression of genes associated with critical biological functions, including cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds suggest that structural modifications can enhance their antibacterial efficacy.

Anticancer Properties

Benzoxazole derivatives have been extensively investigated for their anticancer potential. A study highlighted that certain benzoxazole compounds exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through targeted interactions with cancer-specific pathways.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsReferences
AntimicrobialE. coli, B. subtilisInhibition of growth
AnticancerMCF-7, A549, PC3Induction of apoptosis
CytotoxicityWI38 (normal fibroblasts)Minimal toxicity compared to Doxorubicin

Case Study: Anticancer Activity

In one notable study, a series of benzoxazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity against breast cancer cells . The most active compound demonstrated significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development.

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